Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,6-dimethyl-2-thioxo core, an ethoxy-substituted naphthalene moiety at the C4 position, and an ester group at C3. The compound’s structural uniqueness lies in its 2-ethoxynaphthalen-1-yl substituent, which introduces significant aromatic bulk and electronic effects compared to simpler phenyl or substituted phenyl analogs. Such modifications are critical for tuning physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly in medicinal chemistry contexts where naphthalene systems are known for DNA intercalation or enzyme inhibition .
Properties
IUPAC Name |
ethyl 6-(2-ethoxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-5-25-16-12-11-14-9-7-8-10-15(14)18(16)19-17(20(24)26-6-2)13(3)23(4)21(27)22-19/h7-12,19H,5-6H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPJDPSLVPAWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(N(C(=S)N3)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Physicochemical Properties
- Melting Point : Fluorophenyl analogs (e.g., 5b, 5c) exhibit melting points of 182–235°C, while thioxo derivatives generally have higher thermal stability (e.g., 5f: 233–235°C) . The target compound’s naphthalene group may further elevate its melting point but reduce aqueous solubility.
- Solubility: Methoxy or ethoxy groups improve solubility in polar solvents (e.g., DMSO, methanol) . However, the naphthalene moiety in the target compound may increase lipophilicity, favoring organic solvents.
- Crystallography : SHELX programs are widely used for structural validation of similar compounds, with Rietveld refinement confirming bond lengths and angles .
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